3-Ethynyl-5-formylbenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-5-formylbenzoic acid: is an aromatic compound with the molecular formula C10H6O3. It is characterized by the presence of an ethynyl group (-C≡CH) and a formyl group (-CHO) attached to a benzoic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-5-formylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of 3-ethynyl-5-formylbenzoic acid may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst Selection: Efficient catalysts to minimize reaction time and maximize yield.
Reaction Conditions: Controlled temperature, pressure, and inert atmosphere to ensure safety and efficiency.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-5-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), acidic or basic medium.
Reduction: Sodium borohydride (NaBH), methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: 3-Ethynyl-5-carboxybenzoic acid.
Reduction: 3-Ethynyl-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-5-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 3-ethynyl-5-formylbenzoic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with the formyl or ethynyl groups.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzoic acid: Lacks the ethynyl group, limiting its applications in organic synthesis.
3-Ethynyl-4-formylbenzoic acid: Positional isomer with different reactivity and properties.
Eigenschaften
Molekularformel |
C10H6O3 |
---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
3-ethynyl-5-formylbenzoic acid |
InChI |
InChI=1S/C10H6O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h1,3-6H,(H,12,13) |
InChI-Schlüssel |
AOZKIKXGOKBSTG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC(=C1)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.